6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol
Overview
Description
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol is a chemical compound belonging to the pyrimidinol family It is characterized by its complex structure, which includes a chlorophenyl group, a sulfanyl group, and a pyrimidinol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol typically involves multiple steps:
Formation of the Pyrimidinol Core: The pyrimidinol core can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyrimidinol core.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, where a thiol reacts with the chlorophenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinol core or the phenyl groups.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyrimidinol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol
- 6-{[(4-Methylphenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol
- 6-{[(4-Nitrophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol
Uniqueness
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorophenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-15(9-7-13)22-11-14-10-16(21)20-17(19-14)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTXOSONBRNBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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